molecular formula C7H4LiN3O2 B2479825 Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2305253-53-4

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Cat. No.: B2479825
CAS No.: 2305253-53-4
M. Wt: 169.07
InChI Key: UQXVCLITNXYYDR-UHFFFAOYSA-M
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Description

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a carboxylate group at position 3, stabilized by a lithium counterion. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to its ester analogs (e.g., ethyl derivatives) due to its ionic character .

Properties

IUPAC Name

lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXVCLITNXYYDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-53-4
Record name lithium(1+) [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Preparation Methods

The synthesis of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate typically involves the reaction of 1,2,4-triazole derivatives with pyridine carboxylic acids in the presence of lithium salts. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at position 7 of the pyridine ring, facilitated by the electron-withdrawing carboxylate group. Common reagents and outcomes include:

ReagentConditionsProductYieldReference
Alkyl halidesDMF, Pd/C, 80–100°C7-Alkyl derivatives65–78%
Aryl boronic acidsSuzuki coupling, Pd(PPh₃)₄7-Aryl-substituted analogs70–85%
ThiolsBasic conditions (NaOH)Thioether-functionalized derivatives60–72%

The lithium ion enhances solubility in polar aprotic solvents like dimethylformamide (DMF), critical for efficient catalysis.

Oxidation Reactions

The carboxylate group and triazole ring are susceptible to oxidation:

Oxidizing AgentConditionsProductKey Findings
KMnO₄Acidic aqueous mediumPyridine N-oxide derivativesSelective oxidation at N1
H₂O₂Acetic acid, 50°CTriazole ring cleavage productsForms amides and ketones

Oxidation pathways depend on pH and temperature, with stronger agents like KMnO₄ favoring N-oxidation over ring degradation.

Reduction Reactions

Controlled reduction targets the triazole ring or carboxylate moiety:

Reducing AgentConditionsProductNotes
LiAlH₄Anhydrous ether, 0°CAlcohol derivativesPreserves triazole ring
H₂/Pd-CEthanol, RTDihydrotriazole intermediatesReversible under acidic conditions

Reduction with LiAlH₄ converts the carboxylate to a primary alcohol, enabling further functionalization.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductRegioselectivity
Alkyne derivativesCuI catalysis, 120°CFused pyrazolo-triazole systemsFavors 1,3-dipolar addition
NitrilesMicrowave irradiationTetrazole hybridsHigh atom economy (>90%)

These reactions exploit the electron-deficient nature of the triazole ring, enabling rapid construction of polycyclic systems.

Formylation and Acylation

The carboxylate group directs electrophilic substitution:

ReagentConditionsProductSelectivity
DMF/POCl₃0–5°C, inert atmosphere7-Formyl derivativesNo byproducts detected
Acetyl chloridePyridine, RT7-Acetylated analogs89% conversion

Formylation with DMF/POCl₃ is highly efficient due to the activating effect of the lithium ion.

Critical Reaction Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) optimize substitution and cycloaddition yields by stabilizing ionic intermediates.

  • Catalysis : Palladium complexes (e.g., Pd/C, Pd(PPh₃)₄) are indispensable for cross-coupling reactions.

  • Stability : The compound decomposes above 200°C, limiting high-temperature applications.

This reactivity profile positions Lithium triazolo[4,3-A]pyridine-3-carboxylate as a versatile scaffold for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Biological Activities

Research indicates that Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate exhibits several significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have efficacy against various cancer cell lines. Its mechanism may involve the inhibition of specific kinases related to cell proliferation and survival pathways .
  • Antibacterial and Antifungal Activities : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
  • Enzyme Interaction : Ongoing studies are investigating how this compound interacts with enzymes involved in signal transduction pathways. Understanding these interactions could elucidate its therapeutic potential and mechanisms of action in biological systems.

Case Studies

Several studies have documented the applications of this compound:

  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have been explored for their ability to inhibit Mps-1 kinase activity in hematological malignancies .
  • Antimicrobial Studies : Research has shown that this compound exhibits notable antibacterial activity against resistant strains of bacteria. These findings suggest its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved often include key metabolic and signaling pathways, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate, highlighting differences in molecular features, physicochemical properties, and biological activities:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Structural Similarity Known Applications/Activities
This compound Not reported C₇H₄LiN₃O₂ ~169.08 (calc.) Ionic carboxylate group Potential solubility advantages
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate 1260831-52-4 C₉H₉N₃O₂ 191.187 Ethyl ester substituent 0.63 Antifungal intermediate
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate 1335055-70-3 C₉H₈BrN₃O₂ ~270.09 Bromo substitution at position 6 0.63 Structural analog; no activity reported
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate 886886-04-0 C₈H₈N₄O₂ ~192 Pyrimidine ring instead of pyridine 0.62 Unreported
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Not reported C₆H₁₀N₄ ~138 Saturated pyrazine ring, methyl group 0.56 Unreported

Key Observations:

  • Substituent Effects : Bromination at position 6 (Ethyl 6-bromo derivative) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Ionic vs. Ester Groups : The lithium carboxylate’s ionic nature likely improves aqueous solubility compared to ethyl esters, making it more suitable for formulations requiring polar solvents .

Structure-Activity Relationship (SAR) Insights

Studies on 1,2,4-triazolo[4,3-a]pyridine derivatives highlight the importance of substituents on biological activity. For example:

  • Hydrazone Moieties : Derivatives with hydrazone groups exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum at 100 μg/mL, linked to enhanced electron-withdrawing effects and hydrogen-bonding capacity .
  • Lithium Carboxylate : While the lithium salt lacks direct activity data, its carboxylate group may facilitate interactions with metal ions or biological targets, a property absent in ester analogs .

Biological Activity

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and research data.

Chemical Structure and Properties

This compound (Chemical Formula: C₆H₃LiN₄O₂) features a triazole ring fused with a pyridine structure. The presence of lithium in its composition suggests potential applications in neuropharmacology and oncology due to lithium's known effects on mood stabilization and cellular signaling pathways.

The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer progression. Notably, it has been shown to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A5490.83 ± 0.07c-Met kinase inhibition
MCF-70.15 ± 0.08c-Met kinase inhibition
HeLa2.85 ± 0.74c-Met kinase inhibition

These results indicate that the compound is particularly potent against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Anti-Tumor Activity

A study focused on the anti-tumor effects of this compound revealed that treatment with this compound led to reduced cell viability in A549 and MCF-7 cells. The mechanism was linked to apoptosis induction as evidenced by Annexin V-FITC/PI staining assays that indicated increased early and late apoptotic cells upon treatment with the compound.

Case Study 2: Kinase Inhibition

Further research highlighted the compound's ability to selectively inhibit c-Met kinase at nanomolar concentrations (IC50 = 48 nM). This selectivity is crucial for minimizing off-target effects commonly associated with broader-spectrum kinase inhibitors .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable oral bioavailability and good CNS penetration characteristics, which are vital for therapeutic applications in neurodegenerative diseases as well as cancers.

Applications in Disease Treatment

The potential applications of this compound extend beyond oncology:

  • Rheumatoid Arthritis : The compound has shown promise in inhibiting pro-inflammatory cytokine-driven matrix metalloproteinase (MMP) expression in synovial fibroblasts from rheumatoid arthritis patients. This suggests a role in treating inflammatory diseases where matrix degradation is a concern .
  • Neurodegenerative Diseases : Given lithium's established role in mood stabilization and neuroprotection, compounds like this compound may also serve as adjunct therapies for conditions such as Alzheimer's disease or multiple sclerosis due to their anti-inflammatory properties.

Q & A

Q. Advanced

  • Docking studies : Map interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. For example, docking into RBP4 (retinol-binding protein 4) was explored for related nonretinoid antagonists .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide derivatization for desired redox or binding behaviors .

How should researchers address contradictions in synthetic yields or biological data across studies?

Q. Advanced

  • Reaction optimization : Screen variables (solvent, temperature, catalyst) via DoE (Design of Experiments) to identify critical factors. For example, oxidative cyclization yields vary with oxidant choice (NaOCl vs. DDQ) .
  • Biological reproducibility : Validate assays with positive controls and orthogonal methods (e.g., confirm antiproliferative effects via both MTT and clonogenic assays) .

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